1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methyl groups in its structure can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrazole Ring:
- Starting with a substituted phenylhydrazine and an appropriate diketone or β-ketoester.
- Reaction conditions often involve refluxing in ethanol or another suitable solvent with an acid catalyst.
-
Cyclization to Form the Quinoline Ring:
- The intermediate pyrazole is then subjected to cyclization with a suitable reagent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
- This step typically requires heating to promote the formation of the quinoline ring.
Industrial Production Methods: Industrial production methods would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts can reduce specific functional groups within the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the phenyl rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid like iron(III) bromide (FeBr₃).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced derivatives of the pyrazoloquinoline.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. The fluorine and methyl groups can enhance its binding affinity and selectivity towards biological targets.
Biological Studies: Used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science:
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, while the methyl group can influence its lipophilicity and membrane permeability.
Molecular Targets: Enzymes like kinases, receptors such as G-protein coupled receptors (GPCRs), and nucleic acids.
Pathways Involved: Inhibition of specific signaling pathways, modulation of gene expression, and interference with cellular metabolism.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other pyrazoloquinoline derivatives:
- **1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Similar structure but with a chlorine atom instead of fluorine, which can alter its reactivity and biological activity.
1-(4-Fluorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline: The ethyl group can affect its lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c1-15-6-8-16(9-7-15)22-20-14-25-21-5-3-2-4-19(21)23(20)27(26-22)18-12-10-17(24)11-13-18/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMBVQLJMIESPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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